6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
Description
The compound 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 1,4-dihydroquinolin-4-one core. Key structural attributes include:
- Position 1: A 3-fluorophenylmethyl group, providing steric bulk and electronic modulation via the fluorine atom.
- Position 6: An ethoxy group, enhancing lipophilicity and influencing pharmacokinetic properties.
The presence of electron-withdrawing (fluorine) and electron-donating (methoxy) groups in this compound suggests a balance of reactivity and stability, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-21-11-12-24-22(14-21)26(30)23(25(29)18-7-9-20(31-2)10-8-18)16-28(24)15-17-5-4-6-19(27)13-17/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAPAYNRWGGTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzoyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function, leading to inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-4-one derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity: The 3-fluorophenylmethyl group in the target compound may improve blood-brain barrier penetration compared to 4-chlorophenylmethyl () due to fluorine’s smaller atomic radius . 4-Methoxybenzoyl (target) vs.
Synthetic and Physicochemical Differences :
- Compounds with sulfonyl groups (e.g., ) exhibit higher aqueous solubility compared to benzoyl-substituted analogs .
- Ethoxy at Position 6 (target) vs. alkyl chains (): Ethoxy balances lipophilicity and metabolic stability better than longer chains (e.g., pentyl in Compound 94) .
Crystallographic and Structural Insights: SHELX software () is widely used for refining quinolinone crystal structures, suggesting the target compound’s conformation could be analyzed similarly . Puckering parameters () may apply to the dihydroquinoline ring, influencing conformational stability .
Biological Activity
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Ethoxy Group : Contributes to lipophilicity and may enhance membrane permeability.
- Fluorophenyl Group : The presence of fluorine can influence the compound's electronic properties and biological activity.
- Methoxybenzoyl Group : This moiety is often associated with increased bioactivity due to its ability to interact with various biological targets.
Biological Activity
The biological activity of this compound has been studied in several contexts:
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, dihydroquinoline derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells, ultimately triggering cell death.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response. This suggests that this compound could be effective in treating conditions characterized by chronic inflammation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : Interacting with receptors that regulate cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Dihydroquinoline Derivatives : A study demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, suggesting a promising therapeutic potential for this compound .
- Inflammation Models : In vitro studies indicated that compounds with similar functional groups effectively reduced inflammatory markers in macrophages, supporting their potential use in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
